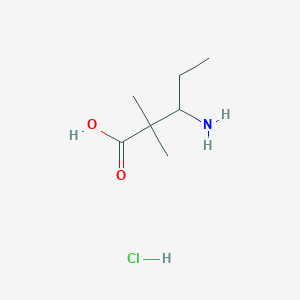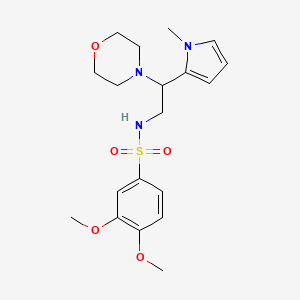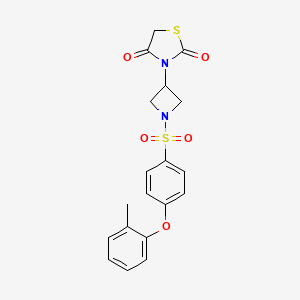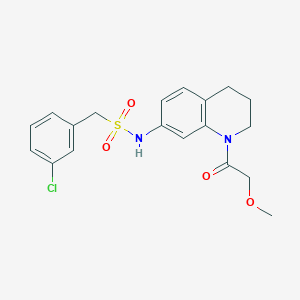
beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is a chemical compound. It is the ethyl ester of the non-essential amino acid beta-alanine . It is expected to hydrolyze within the body to form beta-alanine .
Synthesis Analysis
Beta-alanine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have advantages like product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular formula of this compound is C5H12ClNO2 . Its average mass is 153.607 Da and its monoisotopic mass is 153.055649 Da .Chemical Reactions Analysis
Beta-alanine ethyl ester is expected to hydrolyze within the body to form beta-alanine . This hydrolysis process is a chemical reaction that the compound undergoes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 65–67 °C and a boiling point of 58 °C .Aplicaciones Científicas De Investigación
Osmoprotection in Plants
Research has explored the synthesis and role of beta-Alanine betaine in plants, particularly in the Plumbaginaceae family, where it is accumulated as an osmoprotective compound aiding in tolerance to salinity and hypoxia. The study of beta-Alanine betaine synthesis via S-adenosyl-L-methionine-dependent N-methylation in Limonium latifolium leaves highlights its potential for metabolic engineering to enhance plant stress tolerance (Rathinasabapathi, Fouad, & Sigua, 2001).
Analytical Chemistry
In analytical chemistry, the characterization of ethyl chloroformate derivatives of beta-methylamino-L-alanine (BMAA), a neurotoxic amino acid produced by cyanobacteria, was performed to improve gas chromatography/mass spectrometry (GC/MS) analysis. This work aids in understanding BMAA derivative mass spectrometric fragmentation patterns, crucial for identifying and quantifying BMAA (Guo et al., 2007).
Structural Biology
The crystal structure of beta-alanine synthase from Drosophila melanogaster was determined, revealing a homooctameric assembly shaping a left-handed helical turn. This enzyme, involved in the breakdown of uracil and thymine, presents insights into the catalytic mechanism of beta-alanine synthesis, suggesting pathways for metabolic engineering and therapeutic interventions (Lundgren et al., 2008).
Drug Development
Research into GPIIb/IIIa integrin antagonists identified Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate as a potent, orally active fibrinogen receptor antagonist. This compound's development utilized the trisubstituted beta-amino acid unit, demonstrating significant implications for antithrombotic treatment (Hayashi et al., 1998).
Biochemical Synthesis
A study on the synthesis of D-cysteine-related amino acids using the beta-replacement reaction of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1 showcased the production of various S-substituted D-cysteine derivatives. This enzymatic process illustrates a method for synthesizing biochemically significant compounds (Nagasawa et al., 1983).
Mecanismo De Acción
Target of Action
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride, also known as 3-amino-2,2-dimethylpentanoic acid hydrochloride, is a derivative of the naturally occurring beta amino acid, β-Alanine . The primary targets of this compound are likely to be similar to those of β-Alanine, which include various enzymes and receptors involved in the biosynthesis and metabolism of carnosine, a dipeptide concentrated in muscle and brain tissue .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of carnosine, thereby influencing the concentration of carnosine in muscles . This can decrease fatigue in athletes and increase total muscular work done .
Biochemical Pathways
It is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
It is known that β-alanine is soluble in water , which suggests that the compound may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the compound’s action is an increase in the concentration of carnosine in muscles . This can lead to decreased fatigue and increased total muscular work done . Other potential effects include involvement in the synthesis of coenzyme A and potential roles in various biochemical pathways .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound and its interactions with its targets . Additionally, the presence of other compounds, such as enzymes and cofactors, could influence the efficacy of the compound .
Direcciones Futuras
Beta-alanine and its derivatives are important starting materials for the preparation of peptides or compounds with biological activity . Therefore, the study and use of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride and similar compounds could have significant implications in various fields, including pharmaceuticals, food, chemical, and environmental applications .
Propiedades
IUPAC Name |
3-amino-2,2-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKABQKEUKMVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)
![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)

![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
![3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2874723.png)


![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
